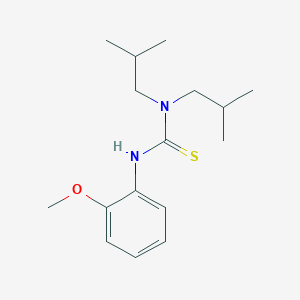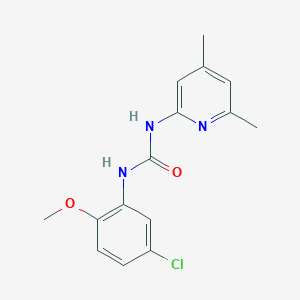![molecular formula C18H18N2O3S B5883554 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5883554.png)
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of indole-based compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses.
Biochemical and Physiological Effects:
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins. The compound has also been reported to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been reported to reduce the levels of amyloid-beta, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, anti-inflammatory, and antiviral activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone. One of the directions is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. The compound's mechanism of action and its effects on different cell types also need to be further studied. Finally, the development of more water-soluble derivatives of the compound may improve its bioavailability and efficacy.
In conclusion, 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone is a compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its anticancer, anti-inflammatory, and antiviral activities. Its mechanism of action and effects on different cell types need to be further studied. The development of more efficient synthesis methods and water-soluble derivatives may improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been reported using several methods. One of the methods involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with chlorosulfonyl isocyanate, followed by the reaction with 4-aminophenol and 2-pyrrolidinone. Another method involves the reaction of 2,3-dihydro-1H-indole-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-aminophenylsulfonyl chloride and 2-pyrrolidinone. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-pyrrolidinone has been studied for its potential therapeutic applications in various diseases. It has been reported to have anticancer, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18-6-3-12-19(18)15-7-9-16(10-8-15)24(22,23)20-13-11-14-4-1-2-5-17(14)20/h1-2,4-5,7-10H,3,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIXJOLPJZESKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B5883477.png)
![2-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5883480.png)
![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)
![N-[2-(hydroxymethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5883496.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)
![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5883550.png)



![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)
